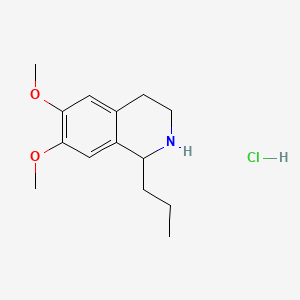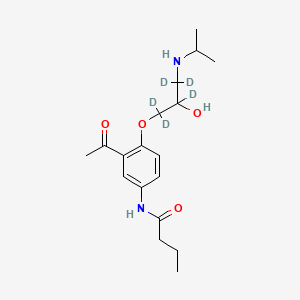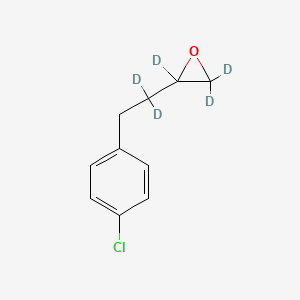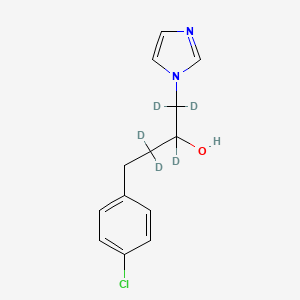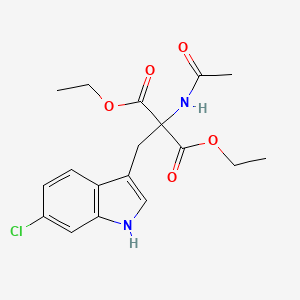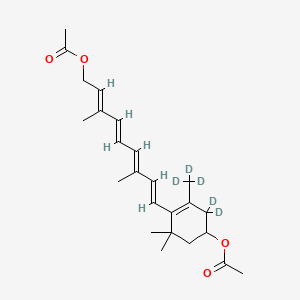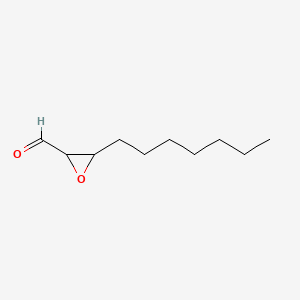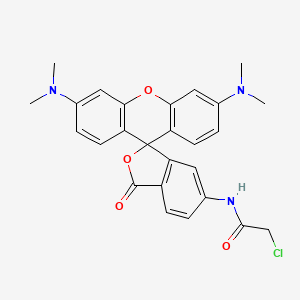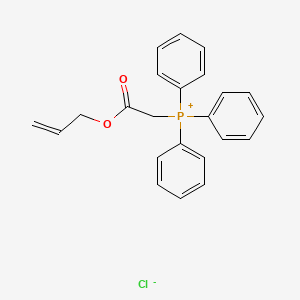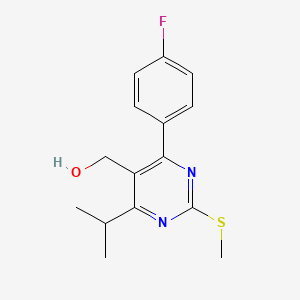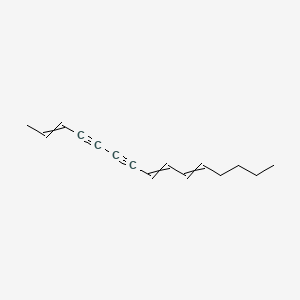
Pentadeca-2,8,10-triene-4,6-diyne
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pentadeca-2,8,10-triene-4,6-diyne is a natural product found in Oenanthe aquatica and Oenanthe crocata with data available.
Applications De Recherche Scientifique
Oxygenated Polyacetylenes from Oenanthe Aquatica Fruits
A study by Vincieri et al. (1985) identified oxygenated C15 polyacetylenes, including Pentadeca-2,8,10-triene-4,6-diyne variants, in the fruits of Oenanthe Aquatica L., a plant used historically in traditional medicine. These compounds fit into the biosynthetic pathway generally accepted for polyacetylenes (Vincieri et al., 1985).
Palladium-Catalyzed Reactions
Tsutsui et al. (1999) investigated Palladium-catalyzed reactions involving this compound, demonstrating its utility in the creation of complex molecular structures (Tsutsui et al., 1999).
Pyridine-Based Macrocycles
Casabó et al. (1991) discussed the creation of pyridine-based macrocycles containing this compound structures, useful in ion-selective electrodes and crystallography (Casabó et al., 1991).
Macrocycles with PdII and PtII
Escriche et al. (2002) synthesized phosphorus-containing macrocycles incorporating this compound and explored their reactivity with PdII and PtII, highlighting potential applications in coordination chemistry (Escriche et al., 2002).
Cytotoxic Polyacetylenes from Echinacea Pallida
Pellati et al. (2006) isolated and elucidated the structure of polyacetylenes, including this compound variants, from Echinacea Pallida roots, assessing their cytotoxic activity against human pancreatic adenocarcinoma cells (Pellati et al., 2006).
Isolation from Oenanthe Aquatica (L.) Fruit
Another study by Vincieri et al. (1981) isolated C15 polyacetylene hydrocarbons, including this compound, from Oenanthe Aquatica (L.) fruits, supporting the biosynthetic parallels between C15 and C17 polyacetylenes (Vincieri et al., 1981).
Propriétés
Numéro CAS |
19812-23-8 |
|---|---|
Formule moléculaire |
C15H18 |
Poids moléculaire |
198.309 |
Nom IUPAC |
pentadeca-2,8,10-trien-4,6-diyne |
InChI |
InChI=1S/C15H18/c1-3-5-7-9-11-13-15-14-12-10-8-6-4-2/h3,5,10,12,14-15H,4,6,8H2,1-2H3 |
Clé InChI |
BXCQMFBOESMZEZ-UHFFFAOYSA-N |
SMILES |
CCCCC=CC=CC#CC#CC=CC |
Synonymes |
(2E,8E,10E)-2,8,10-Pentadecatriene-4,6-diyne |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


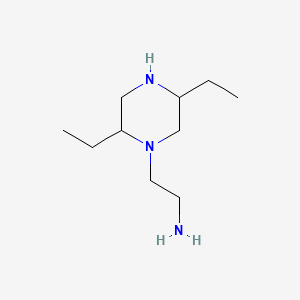
![2-[2-(N-Boc-amino)propionyl]heptanedioic Acid 7-Ethyl Ester 1-Methyl Ester](/img/structure/B563192.png)
